molecular formula C27H33NO4 B1668400 Ceralifimod CAS No. 891859-12-4

Ceralifimod

Cat. No.: B1668400
CAS No.: 891859-12-4
M. Wt: 435.6 g/mol
InChI Key: QDDQIPUKAXBMBX-UHFFFAOYSA-N
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Description

Ceralifimod is an orally active, selective modulator of sphingosine 1-phosphate receptors 1 and 5 (S1PR1 and S1PR5). It was developed by Ono Pharmaceuticals and Merck for the treatment of relapsing-remitting multiple sclerosis (RRMS). This compound has shown promising results in clinical trials, particularly in reducing the number of gadolinium-enhancing lesions in patients with RRMS .

Mechanism of Action

Target of Action

Ceralifimod, also known as ONO-4641, is a potent and selective agonist for sphingosine 1-phosphate receptors 1 and 5 (S1PR1 and S1PR5) . These receptors are part of the sphingosine 1-phosphate (S1P) receptor family, which plays a crucial role in regulating diverse physiological and pathological cellular responses involved in immune, cardiovascular, and neurological functions .

Mode of Action

This compound interacts with its targets, S1PR1 and S1PR5, by binding to these receptors with high affinity . This interaction triggers a cascade of downstream effects that modulate the role of these receptors in immune cell trafficking. Specifically, it leads to the sequestration of autoreactive lymphocytes in the lymphoid organs, reducing their recirculation and subsequent infiltration into the central nervous system .

Biochemical Pathways

It is known that s1p receptors, including s1pr1 and s1pr5, are involved in various signaling pathways such as akt, rac, rho, erk, and pkc . By acting on these receptors, this compound may influence these pathways and their downstream effects.

Result of Action

The primary result of this compound’s action is the modulation of immune cell trafficking. By binding to S1PR1 and S1PR5, this compound causes the sequestration of autoreactive lymphocytes in the lymphoid organs. This reduces their recirculation and subsequent infiltration into the central nervous system, which is particularly beneficial in conditions like multiple sclerosis .

Biochemical Analysis

Biochemical Properties

Ceralifimod plays a crucial role in biochemical reactions by interacting with S1P receptors . It is selective for S1P1 and S1P5 over S1P2-4 . These interactions are essential for its function and efficacy.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . It also impacts cellular metabolism, contributing to its therapeutic potential .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with S1P receptors, leading to changes in gene expression . It exerts its effects at the molecular level, including enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High doses may lead to toxic or adverse effects, while lower doses may exhibit threshold effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of ceralifimod involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically starts with the preparation of a naphthalene derivative, which is then subjected to various chemical transformations, including methylation, methoxylation, and azetidine formation.

Chemical Reactions Analysis

Ceralifimod undergoes several types of chemical reactions, including:

Scientific Research Applications

Ceralifimod has several scientific research applications, including:

Comparison with Similar Compounds

Ceralifimod is similar to other sphingosine 1-phosphate receptor modulators, such as:

Properties

IUPAC Name

1-[[6-[(2-methoxy-4-propylphenyl)methoxy]-1-methyl-3,4-dihydronaphthalen-2-yl]methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO4/c1-4-5-19-6-7-22(26(12-19)31-3)17-32-24-10-11-25-18(2)21(9-8-20(25)13-24)14-28-15-23(16-28)27(29)30/h6-7,10-13,23H,4-5,8-9,14-17H2,1-3H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDQIPUKAXBMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)COC2=CC3=C(C=C2)C(=C(CC3)CN4CC(C4)C(=O)O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891859-12-4
Record name Ceralifimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0891859124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceralifimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16123
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CERALIFIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ2O8A84A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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